molecular formula C21H23N3O B2975950 4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 164928-37-4

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2975950
CAS No.: 164928-37-4
M. Wt: 333.435
InChI Key: WQRWCVCXKVRGKT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and development . This compound features a benzamide group attached to a pyrazole ring, which is further substituted with tert-butyl and phenyl groups, enhancing its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves a multi-step process. One common method includes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-tert-butylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the pyrazole ring contributes to its biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-tert-butyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15-14-19(24(23-15)18-8-6-5-7-9-18)22-20(25)16-10-12-17(13-11-16)21(2,3)4/h5-14H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRWCVCXKVRGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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